N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide
CAS No.: 2034563-46-5
Cat. No.: VC6320195
Molecular Formula: C17H14FNO4
Molecular Weight: 315.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034563-46-5 |
|---|---|
| Molecular Formula | C17H14FNO4 |
| Molecular Weight | 315.3 |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C17H14FNO4/c18-13-4-1-2-5-14(13)22-11-17(20)19-10-12-7-8-16(23-12)15-6-3-9-21-15/h1-9H,10-11H2,(H,19,20) |
| Standard InChI Key | KCDGZEIKHYBMGQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Introduction
N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique bifuran structure linked to a phenoxyacetamide moiety. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of the bifuran moiety suggests potential applications in medicinal chemistry and material science due to its interesting electronic properties and biological activities.
Synthesis Methods
The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide typically involves several steps:
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Formation of the Bifuran Moiety: This can be achieved through the palladium-catalyzed cross-coupling reaction of two furan rings.
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Attachment of the Methyl Group: The bifuran structure is then functionalized with a methyl group using a Friedel-Crafts alkylation reaction.
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Synthesis of the Phenoxyacetamide: The phenoxyacetamide structure is synthesized separately by reacting 2-fluorophenol with chloroacetic acid in the presence of a base.
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Coupling of the Two Structures: Finally, the bifuran and phenoxyacetamide structures are coupled using a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound.
Chemical Reactions and Applications
N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions typical for amides and aromatic compounds:
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Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
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Reduction: The amide group can be reduced to form the corresponding amine.
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Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
These reactions require specific reagents and conditions to achieve desired outcomes while minimizing side reactions.
Biological Activity and Research Applications
The biological activity of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide is believed to stem from its interaction with specific molecular targets within cells. The bifuran moiety can interact with aromatic residues in proteins, while the phenoxyacetamide structure may form hydrogen bonds with amino acid side chains. These interactions can modulate protein activity and influence various signaling pathways.
This compound may serve as a ligand for studying protein-ligand interactions and has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar compounds include N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methylphenoxy)acetamide and N-([2,2'-bifuran]-5-ylmethyl)-2-(2-chlorophenoxy)acetamide. The presence of different substituents on the phenoxy ring (e.g., fluorine, methyl, chlorine) can influence the chemical reactivity and biological activity of these compounds.
| Compound | Substituent on Phenoxy Ring |
|---|---|
| N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide | Fluorine |
| N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methylphenoxy)acetamide | Methyl |
| N-([2,2'-bifuran]-5-ylmethyl)-2-(2-chlorophenoxy)acetamide | Chlorine |
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